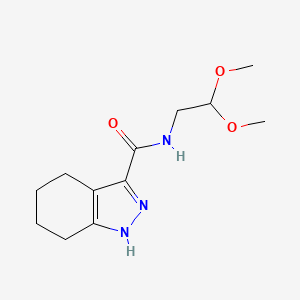

N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

N-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) linked to a carboxamide group substituted with a 2,2-dimethoxyethyl moiety.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-17-10(18-2)7-13-12(16)11-8-5-3-4-6-9(8)14-15-11/h10H,3-7H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMDXCUEFJEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=NNC2=C1CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroindazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. A notable example includes the compound's ability to induce apoptosis in pancreatic cancer cells when tested in vitro .

| Compound | Cancer Type | Effect | Reference |

|---|---|---|---|

| N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | Pancreatic | Induces apoptosis | |

| Related Indazole Derivative | Breast | Inhibits proliferation |

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its structural similarity to known cholinesterase inhibitors suggests it may enhance cognitive function by increasing acetylcholine levels in the brain. In vitro studies have demonstrated its effectiveness in inhibiting butyrylcholinesterase activity .

| Target | Mechanism | Outcome |

|---|---|---|

| Butyrylcholinesterase (BChE) | Inhibition of enzyme activity | Improved cognitive function in models |

Synthetic Routes

The synthesis of this compound has been achieved through various methods, including dehydrogenative reactions that construct the indazole framework from simpler precursors. The electronic properties of the compound were characterized using quantum chemical calculations, revealing insights into its stability and reactivity .

In Vivo Studies

A study conducted on the effects of this compound on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Tetrahydroindazole vs. Tetrahydroisoquinoline vs. Benzo[b]thiophene

The target compound’s tetrahydroindazole core distinguishes it from related bicyclic systems:

- Tetrahydroisoquinoline derivatives (e.g., compounds 6d–6h in ): These feature a six-membered nitrogen-containing ring fused to a benzene ring. The tetrahydroisoquinoline scaffold is prevalent in alkaloids and often associated with central nervous system activity .

- Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 16 in ): The sulfur atom in the thiophene ring enhances lipophilicity and may influence metabolic stability compared to nitrogen-rich indazoles .

Key Differences :

- Electronic Properties : Indazoles exhibit aromaticity and basicity due to the pyrazole-like ring, whereas thiophenes are less basic but more electron-rich.

- Biological Targets: Tetrahydroisoquinolines are often dopamine receptor modulators, while indazoles are explored as kinase inhibitors or antioxidants .

Functional Group Modifications

Substituent Effects on Physicochemical Properties

Impact of Substituents :

- The 2,2-dimethoxyethyl group in the target compound improves aqueous solubility compared to lipophilic substituents like phenyl or benzyl groups in analogs 6f and 14.

Key Challenges :

- The dimethoxyethyl group’s stability under acidic/basic conditions requires careful optimization, whereas CF₃ groups () are more robust but synthetically complex .

Biological Activity

N-(2,2-dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a tetrahydro-indazole core substituted with a dimethoxyethyl group and a carboxamide functionality. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on chitin synthesis pathways in certain insect models, which is critical for pest control applications .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways .

- Antitumor Activity : There is emerging evidence that compounds related to tetrahydro-indazoles can exhibit cytotoxic effects against cancer cell lines. This activity is often linked to their ability to interfere with cellular proliferation and induce apoptosis in malignant cells .

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Insecticidal Properties : A study demonstrated that this compound effectively inhibited chitin synthesis in the integument of Chilo suppressalis, leading to significant mortality rates among treated populations .

- Cancer Research : In a series of assays conducted on human cancer cell lines, the compound exhibited promising antitumor activity with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development in oncology .

- Neuropharmacology : Investigations into the neuropharmacological effects revealed that this indazole derivative could modulate neurotransmitter levels in vitro, indicating possible applications in treating neurological disorders .

Q & A

Q. Basic Research Focus

- Antiproliferative assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Microbial inhibition : Broth microdilution to determine MIC values against bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting human dihydroorotate dehydrogenase (DHODH) or kinases .

How can researchers assess the binding affinity and specificity of this compound to putative biological targets?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) : Real-time measurement of binding kinetics (e.g., KD values) to receptors or enzymes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to evaluate target selectivity .

What strategies can address low aqueous solubility or bioavailability during preclinical evaluation?

Q. Advanced Research Focus

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Co-crystallization : Improve stability using co-formers identified via X-ray diffraction .

- Nanoparticle encapsulation : Use liposomal or polymeric carriers for controlled release .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out model-specific effects .

- Metabolic stability testing : Use liver microsomes or cytochrome P450 assays to identify metabolite interference .

- Batch-to-batch consistency checks : Ensure purity (>95% via HPLC) and confirm absence of synthesis byproducts .

What computational methods are effective for predicting structure-activity relationships (SAR) or off-target interactions?

Q. Advanced Research Focus

- Molecular docking : AutoDock or Schrödinger Suite to model interactions with DHODH or kinase active sites .

- MD simulations : Analyze conformational stability of the dimethoxyethyl group in aqueous environments .

- ADMET prediction : Tools like SwissADME to forecast permeability, toxicity, and CYP inhibition .

How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.